molecular formula C20H16O4S B2842340 (E)-8-methoxy-3-(3-(4-(methylthio)phenyl)acryloyl)-2H-chromen-2-one CAS No. 690213-96-8

(E)-8-methoxy-3-(3-(4-(methylthio)phenyl)acryloyl)-2H-chromen-2-one

Cat. No. B2842340
CAS RN: 690213-96-8
M. Wt: 352.4
InChI Key: VMPVMUZLIJTMPA-DHZHZOJOSA-N
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Description

The compound is a type of chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, antiviral, and antifungal activities .


Synthesis Analysis

Chalcones are usually synthesized via Claisen-Schmidt condensation . This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. The exact synthesis process for this specific compound isn’t available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its functional groups. Chalcones, in general, can undergo a variety of reactions including cyclization and addition reactions .

Scientific Research Applications

Biochemical Applications

One significant application of coumarin-based derivatives, which are structurally related to (E)-8-methoxy-3-(3-(4-(methylthio)phenyl)acryloyl)-2H-chromen-2-one, is in biothiol detection. García-Beltrán et al. (2012) studied the Michael addition reactions of biothiols with coumarin-based derivatives, revealing their potential for selective fluorescence enhancement with biothiols. This property allows these probes to be used for fluorimetric biothiol determination in cells, highlighting their utility in biochemical research for studying cellular processes that involve thiols (García-Beltrán et al., 2012).

Environmental Sensing and Photovoltaics

Another area of application is environmental sensing and photovoltaics. Gad, Kamar, and Mousa (2020) conducted an experimental and computational study on chromen-2-one-based organic dyes, examining their electronic and photovoltaic properties for use in dye-sensitized solar cells. The study highlights the potential of structurally modified chromen-2-one derivatives to improve light-capturing and electron injection capabilities, which are crucial for enhancing photoelectric conversion efficiency in solar cells (Gad, Kamar, & Mousa, 2020).

Synthesis and Material Science

In material science, the synthesis of novel compounds and their applications in creating functional materials is a key area of research. For example, the synthesis and characterization of mono- and di-methoxy substituted acrylate polymers containing photocrosslinkable pendant chalcone moieties by Tamilvanan et al. (2008) show the potential of these materials in advanced technologies, including photoresists and photolithography, due to their photocrosslinking properties (Tamilvanan et al., 2008).

Antimicrobial and Medicinal Chemistry

Lastly, the antimicrobial activities of coumarin derivatives and their complexes with metals highlight their potential in medicinal chemistry. Vyas et al. (2009) synthesized complexes of coumarin derivatives with various metals and evaluated their in vitro antimicrobial activities. This research underscores the potential of such compounds in developing new antibacterial and antifungal agents (Vyas et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its biological target. Chalcones have been found to interact with a variety of biological targets due to their conjugated double bonds and the presence of multiple functional groups .

Future Directions

The future directions for research into a specific compound depend on its biological activity and potential applications. Chalcones, in general, are a topic of ongoing research due to their biological activities and potential as therapeutic agents .

properties

IUPAC Name

8-methoxy-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4S/c1-23-18-5-3-4-14-12-16(20(22)24-19(14)18)17(21)11-8-13-6-9-15(25-2)10-7-13/h3-12H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPVMUZLIJTMPA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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